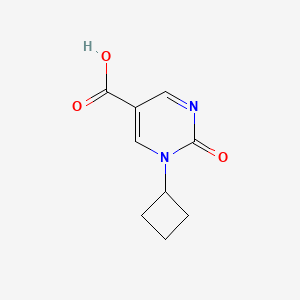
1-Cyclobutyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclobutyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 g/mol This compound is characterized by a cyclobutyl group attached to a dihydropyrimidine ring, which is further substituted with a carboxylic acid group at the 5-position and a keto group at the 2-position
作用机制
Target of Action
The primary target of 1-Cyclobutyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid is Xanthine Oxidase (XO) . XO is a rate-limiting enzyme critical for the synthesis of uric acid . It plays a significant role in the effective treatment of hyperuricemia-associated diseases .
Mode of Action
The compound interacts with its target, XO, by forming privileged interactions with some residues in the XO binding pocket . The presence of an electron-withdrawing substituent, such as a cyano or a nitro, at the 3′ position of the compound, results in an increase of inhibition efficiency .
Biochemical Pathways
The compound affects the biochemical pathway responsible for the synthesis of uric acid. By inhibiting XO, it disrupts the conversion of hypoxanthine to xanthine and xanthine to uric acid, thereby reducing the levels of uric acid .
Result of Action
The molecular and cellular effects of the compound’s action result in the inhibition of XO, leading to a decrease in uric acid production . This can be beneficial in the treatment of conditions associated with hyperuricemia, such as gout .
生化分析
Biochemical Properties
1-Cyclobutyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid has been found to exhibit excellent in vitro xanthine oxidase inhibitory potency . This suggests that it interacts with the enzyme xanthine oxidase, potentially altering its function and influencing biochemical reactions.
Molecular Mechanism
Its inhibitory effect on xanthine oxidase suggests that it may bind to this enzyme, inhibiting its activity
Temporal Effects in Laboratory Settings
Its stability and potential long-term effects on cellular function could be inferred from its biochemical properties and interactions with enzymes like xanthine oxidase .
Metabolic Pathways
Given its interaction with xanthine oxidase, it may be involved in pathways related to purine metabolism .
准备方法
The synthesis of 1-Cyclobutyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of cyclobutanone with urea and malonic acid derivatives under acidic or basic conditions to form the dihydropyrimidine ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
1-Cyclobutyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The carboxylic acid group can undergo esterification or amidation reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and esterification agents like alcohols in the presence of acid catalysts. Major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and ester or amide derivatives.
科学研究应用
1-Cyclobutyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials and chemical processes.
相似化合物的比较
1-Cyclobutyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid can be compared with other similar compounds, such as:
2-Cyclobutyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid: Similar structure but with different substitution patterns.
1-Cyclopropyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid: Contains a cyclopropyl group instead of a cyclobutyl group.
1-Cyclohexyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid: Contains a cyclohexyl group instead of a cyclobutyl group. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
1-cyclobutyl-2-oxopyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-8(13)6-4-10-9(14)11(5-6)7-2-1-3-7/h4-5,7H,1-3H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGNPMHFQPZALV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=C(C=NC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Benzyl-9,9-dimethoxy-3-azabicyclo[3.3.1]nonane](/img/structure/B2767790.png)
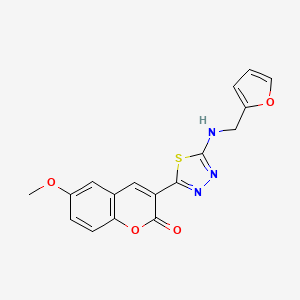
![N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2767797.png)
![N-(1,3-benzothiazol-2-yl)-3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide hydrochloride](/img/structure/B2767798.png)
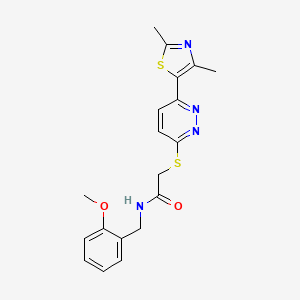
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2767801.png)
![5-BROMO-N-[4-(2-CARBAMOYLPHENOXY)BUT-2-YN-1-YL]FURAN-2-CARBOXAMIDE](/img/structure/B2767802.png)
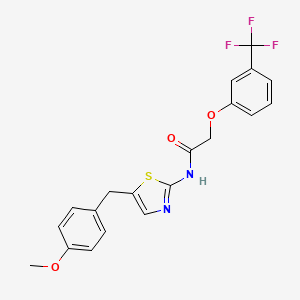
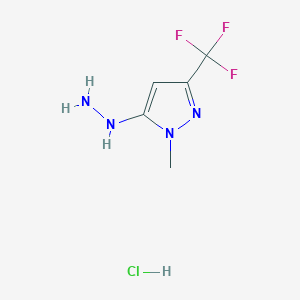

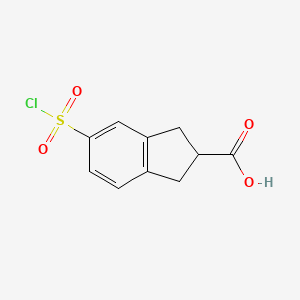
![1-(4-chlorobenzoyl)-3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1H-pyrazole](/img/structure/B2767809.png)
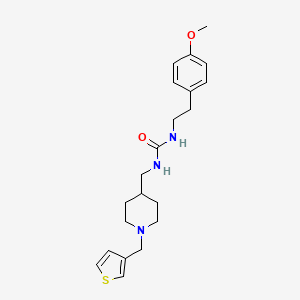
![5-[(4-benzylpiperidin-1-yl)sulfonyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2767813.png)
